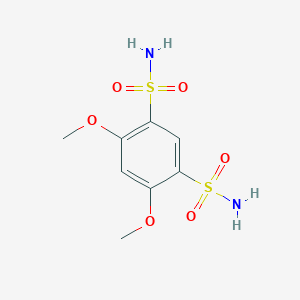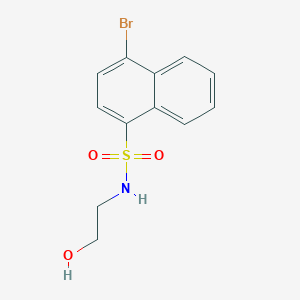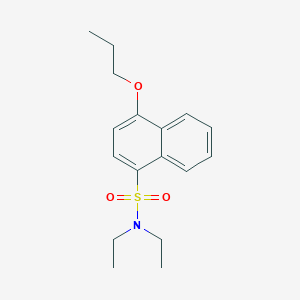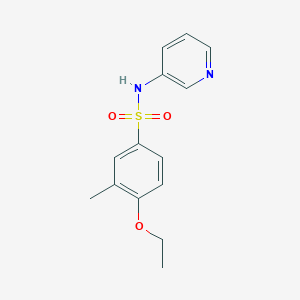
4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide, also known as SUCNR1 antagonist, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist works by inhibiting the succinate receptor 1 (4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide), which plays a crucial role in various physiological processes, including metabolism, inflammation, and cell proliferation. By blocking this receptor, the compound can modulate these processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
The 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist has been shown to have several biochemical and physiological effects, including reducing inflammation, improving glucose metabolism, and inhibiting tumor growth. It has also been found to regulate the immune system and modulate lipid metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist in lab experiments is its specificity towards the 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide receptor, which allows for targeted modulation of physiological processes. However, one limitation is the lack of clinical data on the compound's safety and efficacy, which requires further investigation.
Future Directions
There are several future directions for 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist research, including exploring its potential therapeutic effects in other diseases, investigating its safety and efficacy in clinical trials, and developing more potent and selective compounds. Additionally, the compound's mechanism of action and its interaction with other physiological pathways need further investigation.
In conclusion, the 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist is a promising compound that has shown potential therapeutic effects in various diseases. Its specificity towards the 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide receptor allows for targeted modulation of physiological processes, making it a valuable tool in scientific research. Further investigation is needed to fully understand its mechanism of action and its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide involves the reaction between 4-chloro-1-naphthalenesulfonamide and 2,2,6,6-tetramethyl-4-piperidone, followed by the addition of ethyl iodide. The resulting product is then purified through column chromatography.
Scientific Research Applications
The 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist has been extensively studied for its potential therapeutic effects in various diseases, including diabetes, obesity, and cancer. In diabetes, this compound has been shown to improve glucose homeostasis and insulin sensitivity. In obesity, it has been found to reduce adipose tissue inflammation and improve lipid metabolism. In cancer, 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist has been shown to inhibit tumor growth and metastasis.
properties
Molecular Formula |
C21H30N2O3S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C21H30N2O3S/c1-6-26-18-11-12-19(17-10-8-7-9-16(17)18)27(24,25)22-15-13-20(2,3)23-21(4,5)14-15/h7-12,15,22-23H,6,13-14H2,1-5H3 |
InChI Key |
TVVZGYACNXUJFY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CC(NC(C3)(C)C)(C)C |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CC(NC(C3)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245579.png)
![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245580.png)



![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245597.png)

![2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether](/img/structure/B245607.png)
![4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B245609.png)
![Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B245626.png)
![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245627.png)
![Ethyl 1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245628.png)

![1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B245638.png)